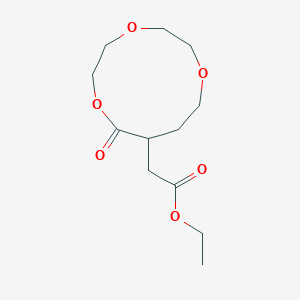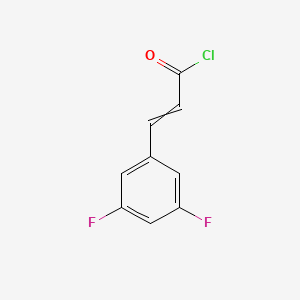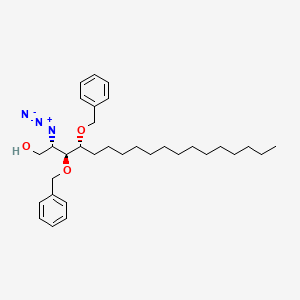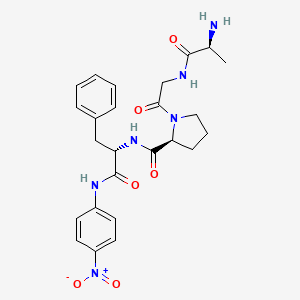
(2-Bromo-2-cyclohexylethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-cyclohexylethyl)cyanamide is an organic compound with the molecular formula C9H15BrN2 It features a bromine atom, a cyclohexyl group, and a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-cyclohexylethyl)cyanamide typically involves the electrophilic cyanation of secondary amines. One common method uses cyanogen bromide (BrCN) as the reagent. The reaction proceeds under mild conditions, often at room temperature, and involves the nucleophilic addition of the amine to the cyanogen bromide, followed by desulfurization .
Industrial Production Methods
Industrial production of substituted cyanamides, including this compound, often employs multi-component reactions. These reactions are efficient and can be carried out under mild conditions, making them suitable for large-scale production. The use of iron-mediated desulfurization has also been demonstrated as an effective method for synthesizing these compounds .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-cyclohexylethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-2-cyclohexylethyl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Bromo-2-cyclohexylethyl)cyanamide exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The cyanamide moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.
Hydrogen cyanamide (H2CN2): Used in agriculture to promote bud break in fruit trees.
N-cyanoamine: A precursor in organic synthesis.
Uniqueness
(2-Bromo-2-cyclohexylethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the cyclohexyl group makes it a versatile intermediate for synthesizing a wide range of derivatives .
Properties
CAS No. |
194713-03-6 |
|---|---|
Molecular Formula |
C9H15BrN2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
(2-bromo-2-cyclohexylethyl)cyanamide |
InChI |
InChI=1S/C9H15BrN2/c10-9(6-12-7-11)8-4-2-1-3-5-8/h8-9,12H,1-6H2 |
InChI Key |
CPCHPBYVFPKTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CNC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


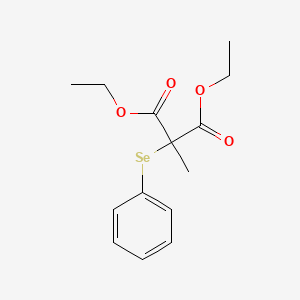
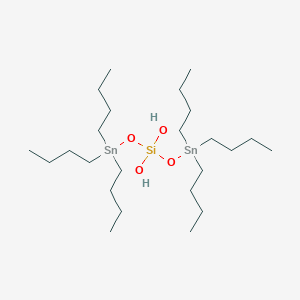
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
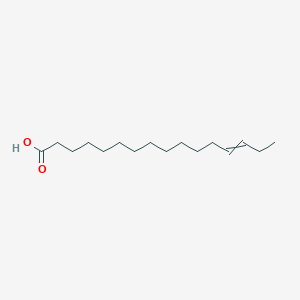
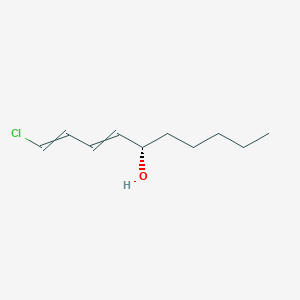
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
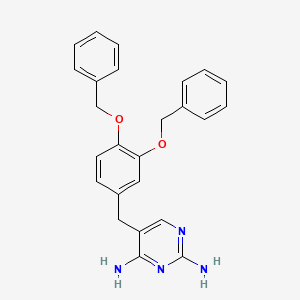
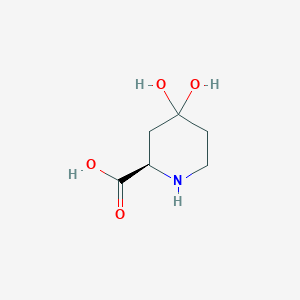
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
